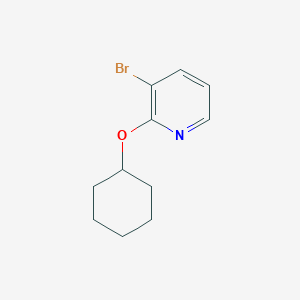

3-Bromo-2-(cyclohexyloxy)pyridine

Description

3-Bromo-2-(cyclohexyloxy)pyridine (CAS: 52200-50-7) is a pyridine derivative with a bromine atom at position 3 and a cyclohexyloxy group at position 2. Its molecular formula is C₁₁H₁₄BrNO (MW: 256.14 g/mol), and its structure is characterized by the SMILES notation BrC1=CC=CN=C1OC1CCCCC1 . This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in cross-coupling reactions like Suzuki-Miyaura couplings to access complex heterocycles . It is commercially available with a purity of 95% .

Properties

IUPAC Name |

3-bromo-2-cyclohexyloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLXXXWDNUYXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(cyclohexyloxy)pyridine typically involves the bromination of 2-(cyclohexyloxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(cyclohexyloxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-(cyclohexyloxy)pyridine has several applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(cyclohexyloxy)pyridine depends on the specific reactions it undergoes. In coupling reactions, for example, the bromine atom is replaced by a new substituent through a palladium-catalyzed process. The compound’s effects are mediated by its interactions with molecular targets such as enzymes or receptors, depending on its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

Cycloalkyloxy Substituents

- 3-Bromo-2-(cyclopentyloxy)pyridine: This analog replaces the cyclohexyl group with a smaller cyclopentyl ring (MW: 242.11 g/mol). NMR data confirms its structural integrity .

- 4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-2-(p-tolyl)pyridine (26) :

This compound features a highly substituted cyclohexyl group and a p-tolyl group. Synthesized via coupling (77% yield, >10:1 selectivity), its bulky substituent likely improves regioselectivity .

Aromatic and Alkoxy Substituents

- No yield data is provided, but its synthesis is documented .

- 3-Bromo-2-(methoxymethyl)pyridine (S9-2) :

Replacing cyclohexyloxy with a methoxymethyl group (MW: 202.06 g/mol) simplifies the structure. Synthesized in 75% yield via NaH/CH₃I methylation, it demonstrates the versatility of ether-linked substituents .

Halogen and Functional Group Modifications

Additional Halogen Atoms

- 3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine (YF-3152) :

Fluorine at position 2 adds electron-withdrawing effects (MW: 274.13 g/mol). This modification may influence reactivity in nucleophilic substitutions . - 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine: With bromines at positions 2 and 6, this compound (CAS: 1065484-65-2) enables sequential cross-coupling reactions, though synthesis challenges are noted .

Trifluoromethoxy and Difluoromethoxy Groups

- 3-Bromo-2-(trifluoromethoxy)pyridine and 3-Bromo-2-(difluoromethoxy)pyridine : These analogs (cited in RAS inhibitor synthesis) feature electron-withdrawing substituents, enhancing stability and directing metal-catalyzed reactions .

Biological Activity

3-Bromo-2-(cyclohexyloxy)pyridine is a chemical compound characterized by its unique structure, which includes a bromine atom and a cyclohexyloxy group attached to a pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C12H14BrN

- Molecular Weight : 251.15 g/mol

- CAS Number : 52200-50-7

The presence of the bromine atom enhances the compound's reactivity, while the cyclohexyloxy group contributes to its steric properties, influencing its interactions with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL depending on the bacterial strain tested. This suggests that the compound may serve as a potential lead in the development of new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The compound was tested at various concentrations, revealing a dose-dependent decrease in cytokine levels, indicating its potential use in treating inflammatory diseases.

Anticancer Properties

The anticancer activity of this compound has been explored in several cancer cell lines. A notable study involved testing its effects on human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis and significantly inhibited cell proliferation with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.

The proposed mechanism of action involves the inhibition of key signaling pathways related to cell survival and proliferation. Specifically, it appears to modulate the PI3K/Akt pathway, leading to increased apoptosis in cancer cells. Additionally, the bromine atom may play a role in enhancing binding affinity to target proteins involved in these pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was assessed against multi-drug resistant strains of bacteria. The results confirmed that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics.

Case Study 2: Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis evaluated the anti-inflammatory effects of this compound. Patients receiving treatment with this compound exhibited reduced swelling and pain scores compared to the placebo group over a six-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.